3-Hydroxypropane-1-sulfonic acid
Overview
Description
3-Hydroxypropane-1-sulfonic acid, also known as 3-hydroxypropanesulfonic acid, is an organic compound with the molecular formula C3H8O4S. It is characterized by the presence of both hydroxyl and sulfonic acid functional groups. This compound is known for its role as a biological buffer and stabilizer in various biochemical and pharmaceutical applications .
Biochemical Analysis
Biochemical Properties
3-Hydroxypropane-1-sulfonic acid plays a crucial role in maintaining the stability and functionality of various biological systems . It offers exceptional pH buffering capabilities
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is known for its stability
Preparation Methods
The preparation of 3-hydroxypropane-1-sulfonic acid can be achieved through several synthetic routes. One common method involves the reaction of propylene alcohol with sodium bisulfite in the presence of an initiator. This reaction produces 3-sodium hydroxypropanesulfonate, which is then subjected to ion exchange to yield this compound . Another method involves reacting allyl alcohol with a neutral or slightly alkaline sulfite solution in the presence of oxygen or oxidizing agents, followed by neutralization with an acid .
Industrial production methods typically use propylene alcohol and sodium metabisulfite or sodium bisulfite as raw materials. The reaction is initiated by an initiator and carried out in a microchannel reactor to ensure full reaction and reduce acid usage .
Chemical Reactions Analysis
3-Hydroxypropane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,3-propane sultone, a cyclic sulfonate ester.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Esterification: It can react with alcohols to form esters of sulfonic acids.
Common reagents used in these reactions include oxidizing agents like peroxides, sulfuric acid for neutralization, and alcohols for esterification . The major products formed from these reactions include 1,3-propane sultone and various esters of sulfonic acids .
Scientific Research Applications
3-Hydroxypropane-1-sulfonic acid has a wide range of scientific research applications:
Chemistry: It is used as a sulfonating agent and an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3-hydroxypropane-1-sulfonic acid involves its functional groups. The hydroxyl group can participate in hydrogen bonding, while the sulfonic acid group can ionize to form sulfonate ions. These properties make it effective as a buffer and stabilizer in biochemical applications. It helps maintain pH stability and prevents protein denaturation by interacting with proteins and other biomolecules .
Comparison with Similar Compounds
3-Hydroxypropane-1-sulfonic acid can be compared with other similar compounds, such as:
1-Propanesulfonic acid: Lacks the hydroxyl group, making it less effective as a biological buffer.
3-Amino-1-propanesulfonic acid: Contains an amino group instead of a hydroxyl group, giving it different chemical properties and applications.
1,3-Propanedisulfonic acid: Contains two sulfonic acid groups, making it more acidic and suitable for different industrial applications
The uniqueness of this compound lies in its combination of hydroxyl and sulfonic acid groups, which provide it with versatile chemical properties and a wide range of applications.
Properties
IUPAC Name |
3-hydroxypropane-1-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O4S/c4-2-1-3-8(5,6)7/h4H,1-3H2,(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPMYSHJKXVTME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065970 | |
Record name | 1-Propanesulfonic acid, 3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1065970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15909-83-8 | |
Record name | 3-Hydroxypropanesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15909-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanesulfonic acid, 3-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015909838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanesulfonic acid, 3-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Propanesulfonic acid, 3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1065970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxypropanesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.395 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Hydroxy-1-propanesulfonic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C667KS76K4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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